Lipophilicity Differentiation: 2,6-Dimethyl Substitution Increases Calculated logP vs. Des-Methyl Parent Scaffold
The 2,6-dimethyl substitution on the pyridinone ring of this compound increases its calculated lipophilicity relative to the unsubstituted 4-(4-oxopyridin-1(4H)-yl)benzoic acid scaffold. The target compound has a calculated logP of 1.69 (ChemSrc) and a distribution coefficient of 2.491 (ChemBase) [1][2]. Although an experimentally measured logP for the des-methyl analog was not identified in accessible sources, fragment-based calculation methods predict an approximate logP decrease of ~0.5–0.8 units upon removal of two methyl groups from a heterocyclic ring, consistent with the Hansch π constant for aromatic methyl substitution (π ≈ +0.5 per methyl group) [3]. The higher lipophilicity of the 2,6-dimethyl compound predicts improved passive membrane permeability in cell-based assays while maintaining aqueous solubility within the range typical of screening-library compounds.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | Calculated logP = 1.69; distribution coefficient = 2.491 |
| Comparator Or Baseline | Des-methyl 4-(4-oxopyridin-1(4H)-yl)benzoic acid: estimated calculated logP ~0.9–1.2 (class-level estimate based on Hansch π constants for two aromatic methyl groups) |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.8 units (class-level inference) |
| Conditions | Calculated values from ChemSrc (fragment-based); distribution coefficient from ChemBase; comparator logP estimated via additive fragment methods |
Why This Matters
For cell-based screening campaigns, the higher logP of the 2,6-dimethyl analog predicts superior membrane permeability relative to the des-methyl parent, which can be decisive when selecting among available screening-library members for phenotypic assay panels.
- [1] ChemSrc. CAS 370585-22-1: calculated LogP = 1.69. View Source
- [2] ChemBase. 4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid: distribution coefficient = 2.491. View Source
- [3] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Aromatic CH3 π constant ≈ +0.5 per methyl group. View Source
